molecular formula C12H17O4P B1301948 Dimethyl (2-oxo-4-phenylbutyl)phosphonate CAS No. 41162-19-0

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Cat. No.: B1301948
CAS No.: 41162-19-0
M. Wt: 256.23 g/mol
InChI Key: ONYIBVIIOCEBIV-UHFFFAOYSA-N
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Description

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is an organic phosphorus compound with the molecular formula C12H17O4P. It is known for its role as an impurity in Bimatoprost, an antiglaucoma agent. This compound is structurally related to prostaglandin F2α and is used in various chemical synthesis applications .

Mechanism of Action

Target of Action

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is primarily known as an impurity of Bimatoprost . Bimatoprost is a prostaglandin analog used topically to control the progression of glaucoma and in the management of ocular hypertension . Therefore, it can be inferred that the primary targets of this compound are likely to be similar to those of Bimatoprost.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could impact its stability and efficacy. Furthermore, individual patient characteristics, such as genetic factors, age, and overall health status, may also influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

Dimethyl (2-oxo-4-phenylbutyl)phosphonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with prostaglandin-related enzymes due to its structural similarity to prostaglandin analogs. These interactions can lead to modulation of enzyme activity, impacting biochemical pathways related to inflammation and ocular pressure regulation .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and ocular pressure regulation. The compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it may affect the expression of genes related to prostaglandin synthesis and degradation, thereby modulating cellular responses to inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s structural similarity to prostaglandin analogs allows it to bind to prostaglandin receptors, influencing downstream signaling pathways. This binding can result in changes in gene expression, particularly those genes involved in inflammatory responses and ocular pressure regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing ocular pressure and inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors related to prostaglandin synthesis and degradation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways highlights its potential impact on biochemical processes related to inflammation and ocular pressure regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and for modulating cellular processes effectively .

Preparation Methods

The synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Dimethyl (2-oxo-4-phenylbutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.

Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates.

Comparison with Similar Compounds

Dimethyl (2-oxo-4-phenylbutyl)phosphonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in both chemical synthesis and pharmaceutical research.

Properties

IUPAC Name

1-dimethoxyphosphoryl-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYIBVIIOCEBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)CCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370063
Record name Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41162-19-0
Record name Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, dimethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 68 g of methyl-phosphonic-acid dimethyl ester (MW=124.8; 1.6 eq.) in 325 mL of THF was added 218 mL of n-hexyllithium (2.5M in hexane; 1.6 eq.) at −80° C. The mixture was stirred for 30 min and a solution of 60 g of ethyl-3-phenyl propionate (MW=178.23, d=1.01, 1.0 eq.) in 90 mL of THF was added. The mixture was allowed to warm to ambient temperature and 150 mL of water were added. After separation of the layers the organic layer was extracted twice with water. The pH value of the combined aqueous layers was adjusted to pH=2 with 5M HCl and then extracted twice with DCM. Removal of the organic solvents under reduced pressure gave 89 g of the title compound (Assay: 86.8%; Yield=89.7%). It is not necessary to dry to completion, a 50 w % solution in MED is also suitable for the next step.
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68 g
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218 mL
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325 mL
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60 g
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90 mL
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150 mL
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Yield
89.7%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of dimethyl methylphosphonate (115.5 g.) in 2.1 l. of tetrahydrofuran is treated, while stirring at -65° C., with a solution of butyl lithium (660 ml. 1.6 M. in hexane). A solution of ethyl hydrocinnamate (93.5 g.) in 225 ml. of tetrahydrofuran is added at -65° C. Stirring is continued at -65° C. for 2 hrs. and then at about 25° C. for 16 hrs. Acetic acid (70 ml.) is added and the mixture concentrated under reduced pressure. The residue is partitioned between dichloromethane and water. The organic phase is dried and concentrated. Distillation yields the title compound, b. 188°-191° C./2 mm., having a mass spectral peak at 256.
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115.5 g
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660 mL
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93.5 g
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70 mL
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Synthesis routes and methods IV

Procedure details

A solution of dimethyl methylphosphonate (12.4 g., 0.1 mole) in dry tetrahydrofuran (75 ml.) is stirred, maintained under a nitrogen atmosphere, cooled to -50° C., and treated with a 2 N solution of n-butyl lithium in hexane (50 ml., 0.1 mole) added dropwise. Upon completing the addition, the reaction mixture is kept at -50° C. for 1/2 hour to ensure anion formation and then is treated with ethyl 3phenylpropionate (8.9 g., 0.05 mole) added dropwise at -50° C. After stirring for an additional 11/2 hours at -50° to -40° C., the reaction mixture is poured into ice water (250 ml.) providing a turbid solution which is acidified with 2 N hydrochloric acid and extracted with ethyl acetate (4 × 75 ml.). The combined organic extract is dried over sodium sulfate and filtered. Evaporation of the filtrate in vacuo at 40° to 50° C. leaves an oily residue which is distilled to provide the title compound as an oil (11.0 g., 86%), b.p. 148°-150° C./0.1 mm.
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12.4 g
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75 mL
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solution
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50 mL
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8.9 g
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ice water
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250 mL
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Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Dimethyl (2-oxo-4-phenylbutyl)phosphonate crucial in this specific Latanoprost synthesis?

A1: this compound is a key reagent in a modified Horner-Wadsworth-Emmons reaction, a vital step in this Latanoprost synthesis []. This reaction is used to efficiently introduce the ω side chain onto a modified benzoyl Corey lactone starting material. This specific phosphonate is chosen for its ability to react with the aldehyde derivative of the starting material, ultimately contributing to the construction of the Latanoprost skeleton.

Q2: The research emphasizes the importance of stereochemistry. How does this compound influence this, and why is it significant?

A2: The synthesis of Latanoprost requires careful control over stereochemistry, especially at the 15(S) position. While this compound itself doesn't dictate the final stereochemistry at this position, the subsequent reduction step, utilizing (-)-diisopinocampheyl chloroborane at -30°C, exhibits high selectivity for the desired S-isomer (95%) []. This high stereoselectivity is crucial for obtaining Latanoprost with high purity and avoiding the formation of undesirable isomers that might have different biological activities.

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